molecular formula C17H22N2S B5717257 1-(2,3-dimethylphenyl)-4-(2-thienylmethyl)piperazine

1-(2,3-dimethylphenyl)-4-(2-thienylmethyl)piperazine

Cat. No. B5717257
M. Wt: 286.4 g/mol
InChI Key: MCZFMYCNQLVMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethylphenyl)-4-(2-thienylmethyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the Piperazine class of compounds. TFMPP has been used as a recreational drug due to its euphoric and stimulant effects. However, TFMPP has also been studied for its scientific research applications.

Mechanism of Action

1-(2,3-dimethylphenyl)-4-(2-thienylmethyl)piperazine acts as a serotonin agonist by binding to the serotonin receptors in the brain. This results in an increase in serotonin levels and a subsequent increase in mood and feelings of well-being.
Biochemical and Physiological Effects:
1-(2,3-dimethylphenyl)-4-(2-thienylmethyl)piperazine has been found to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. 1-(2,3-dimethylphenyl)-4-(2-thienylmethyl)piperazine has also been found to increase the release of dopamine and norepinephrine in the brain, which can lead to feelings of euphoria and increased energy.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,3-dimethylphenyl)-4-(2-thienylmethyl)piperazine in lab experiments is its ability to selectively target serotonin receptors in the brain. This allows for more specific and targeted research on the effects of serotonin on various physiological and psychological processes. However, a limitation of using 1-(2,3-dimethylphenyl)-4-(2-thienylmethyl)piperazine is its potential for abuse and its status as a controlled substance in many countries.

Future Directions

There are several future directions for research on 1-(2,3-dimethylphenyl)-4-(2-thienylmethyl)piperazine. One area of interest is its potential use in treating various neurological disorders such as depression and anxiety. Further research is needed to fully understand the mechanism of action of 1-(2,3-dimethylphenyl)-4-(2-thienylmethyl)piperazine and its potential therapeutic uses. Additionally, research on the long-term effects of 1-(2,3-dimethylphenyl)-4-(2-thienylmethyl)piperazine use is needed to fully understand its safety and potential risks.

Synthesis Methods

1-(2,3-dimethylphenyl)-4-(2-thienylmethyl)piperazine can be synthesized through a multi-step process involving the reaction of 2,3-dimethylphenylacetic acid with thionyl chloride to form 2,3-dimethylphenylacetyl chloride. This intermediate compound is then reacted with piperazine and 2-thiophenemethylamine to form 1-(2,3-dimethylphenyl)-4-(2-thienylmethyl)piperazine.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-(2-thienylmethyl)piperazine has been studied for its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. 1-(2,3-dimethylphenyl)-4-(2-thienylmethyl)piperazine has been found to have a similar mechanism of action to selective serotonin reuptake inhibitors (SSRIs) by inhibiting the reuptake of serotonin in the brain.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2S/c1-14-5-3-7-17(15(14)2)19-10-8-18(9-11-19)13-16-6-4-12-20-16/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZFMYCNQLVMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5259384

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